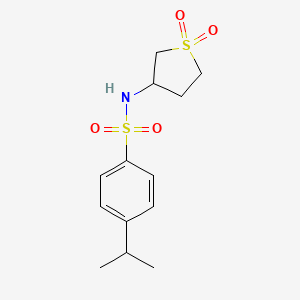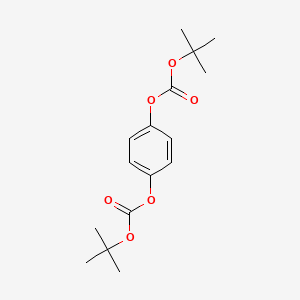
3,4-difluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4-difluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide, also known as Compound A, is a chemical compound that has been of interest to researchers due to its potential use in drug development.
Scientific Research Applications
Potential in PET Imaging Agents
A study highlighted the synthesis of a related compound, 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, as a potential PET imaging agent for imaging of B-Raf(V600E) in cancers. This research underscores the compound's role in the development of diagnostic tools in oncology, showcasing its importance in advancing PET imaging technologies for cancer detection and treatment monitoring (Wang et al., 2013).
Anticancer Properties
The synthesis of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives, including structures similar to the queried compound, has shown clear cardiotonic effects, which are indicative of their potential in medical applications. Such compounds could play a significant role in developing new therapeutic agents, especially in treating conditions requiring cardiotonic support (Wang et al., 2008).
Role in Metabolic Pathway Investigations
Research on compounds like GDC-0449, which shares a similar molecular backbone with the queried compound, has provided insights into the absorption, distribution, metabolism, and excretion (ADME) in rats and dogs. These studies are crucial for understanding the metabolic fate of novel therapeutic agents in living organisms, which is vital for drug development and safety assessments (Yue et al., 2011).
Exploration of Pharmacological Activities
The development of novel derivatives with significant pharmacological activities, such as anti-inflammatory and anti-cancer properties, has been a focus of research. Compounds structurally related to the queried molecule have been synthesized and evaluated for their therapeutic potential, demonstrating the importance of this chemical structure in the design of new drugs (Gangapuram & Redda, 2009).
Advancements in Drug Discovery
Investigations into new therapeutic agents targeting the Hedgehog signaling pathway, such as vismodegib, which is structurally akin to the queried compound, have underscored the significance of these molecules in treating various cancers. Such studies highlight the role of these compounds in pioneering treatments for challenging diseases like basal cell carcinoma (Batty et al., 2012).
Properties
IUPAC Name |
3,4-difluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N3O3S/c1-27(25,26)17-8-7-16(22-23-17)11-3-2-4-13(9-11)21-18(24)12-5-6-14(19)15(20)10-12/h2-10H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSDKPHJHMYZJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[(1E)-1-(2,4,5-trimethoxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B2632012.png)
![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2632013.png)


![2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2632017.png)

![(Z)-5-((2-(ethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isobutyl-2-thioxothiazolidin-4-one](/img/structure/B2632021.png)



![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2632029.png)
![2-((3-isopropyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2632030.png)
![N-(4-chlorobenzyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2632034.png)
